molecular formula C25H24N6O2 B15190682 Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- CAS No. 72152-87-5

Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)-

Cat. No.: B15190682
CAS No.: 72152-87-5
M. Wt: 440.5 g/mol
InChI Key: WNBHRMPDBCZARC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- (CAS: 37672-70-1) is a complex azo dye with the molecular formula C₂₄H₁₉Cl₂N₅O₄ (average mass: 512.347 g/mol) . It features:

  • A central propanenitrile backbone.
  • A 2-(acetyloxy)ethyl group linked to an aromatic amine.
  • Two azo (-N=N-) bridges connecting phenyl rings, including a dichloro-4-nitrophenyl substituent.
    This structure grants it strong chromophoric properties, making it suitable for use as Disperse Orange 30 in textile dyeing .

Properties

CAS No.

72152-87-5

Molecular Formula

C25H24N6O2

Molecular Weight

440.5 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C25H24N6O2/c1-20(32)33-19-18-31(17-5-16-26)25-14-12-24(13-15-25)30-29-23-10-8-22(9-11-23)28-27-21-6-3-2-4-7-21/h2-4,6-15H,5,17-19H2,1H3

InChI Key

WNBHRMPDBCZARC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bonds .

Industrial Production Methods

Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The use of catalysts and specific solvents can enhance the yield and purity of the final product. The process often involves the use of acetic anhydride and other reagents to introduce the acetyloxy group .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Nucleophiles: Such as hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- primarily involves its interaction with molecular targets through its azo groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved often include oxidative stress and the formation of reactive oxygen species .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the azo dye family , characterized by -N=N- linkages. Below is a comparison with structurally related compounds:

Compound Key Substituents Molecular Formula LogP Applications References
Target Compound 2-(acetyloxy)ethyl, dichloro-4-nitrophenyl, dual azo bridges C₂₄H₁₉Cl₂N₅O₄ 2.92† Disperse Orange 30 (textiles)
Disperse Orange 62 Benzoyloxyethyl instead of acetyloxyethyl, dichloro-4-nitrophenyl C₂₄H₁₉Cl₂N₅O₄ - High-temperature dyeing
Disperse Red 73 Ethyl group, 2-methyl-4-nitrophenyl substituent C₁₈H₁₉N₅O₂ 4.1 Textile dye (red hues)
Propanenitrile, 3-[[2-(MeSO₂)-4-nitrophenyl]azo]- Methylsulfonyl (-SO₂Me) group on nitro-substituted phenyl ring C₂₀H₂₁N₅O₆S 2.92 Specialty dyes, HPLC analysis
3-(Ethyl(4-(2,4,6-tribromophenyl)azo)phenyl)propiononitrile Tribromophenyl group, ethylamino-propanenitrile backbone C₁₇H₁₄Br₃N₅ - Flame-retardant coatings

†Experimental LogP from HPLC analysis .

Key Differences in Physicochemical Properties

  • Solubility : The acetyloxyethyl group in the target compound enhances polarity compared to Disperse Red 73 (LogP 4.1), which has a hydrophobic ethyl substituent .
  • Thermal Stability : The dichloro-4-nitrophenyl group increases thermal resistance, making it suitable for polyester dyeing compared to Disperse Orange 62, which lacks halogenation .
  • Bioaccumulation Potential: Halogenated derivatives (e.g., tribromophenyl in ) exhibit higher persistence in environmental matrices compared to non-halogenated analogs.

Biological Activity

Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)-, also known by its chemical structure C20H21N5O5, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Azo groups : These are known for their role in dye chemistry and can influence biological interactions.
  • Propanenitrile backbone : This functional group contributes to the compound's reactivity and potential interactions with biological systems.
  • Acetyloxy and ethyl substituents : These groups may enhance solubility and bioavailability.

Antitumor Activity

Research indicates that compounds with similar structures to propanenitrile derivatives exhibit significant antitumor properties. For instance, pyrazole derivatives have shown good inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR . The presence of the azo group in propanenitrile may also contribute to its antitumor efficacy through mechanisms involving reactive oxygen species (ROS) modulation.

Antimicrobial Activity

Compounds similar to propanenitrile have demonstrated notable antimicrobial effects. Studies have shown that pyrazole derivatives possess antibacterial and antifungal activities, which may be attributed to their ability to disrupt microbial cell membranes or inhibit specific metabolic pathways . The incorporation of the acetyloxy group could enhance these properties by improving the compound's interaction with microbial targets.

Anti-inflammatory Properties

The anti-inflammatory potential of propanenitrile derivatives is another area of interest. Research suggests that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity may be mediated through the modulation of nitric oxide synthase (NOS) pathways, which are critical in inflammation regulation .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of azo compounds, propanenitrile derivatives were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through ROS generation.

Study 2: Antimicrobial Testing

A series of tests were conducted on propanenitrile derivatives against common bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined, revealing that the compound exhibited antimicrobial activity with MIC values ranging from 15 to 30 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Study 3: Anti-inflammatory Activity

In vivo studies assessed the anti-inflammatory effects of propanenitrile in a mouse model of acute inflammation induced by lipopolysaccharide (LPS). The results showed a significant reduction in inflammatory markers, including TNF-alpha and IL-6, indicating that propanenitrile may modulate inflammatory responses effectively.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialMIC values between 15-30 µg/mL against bacteria
Anti-inflammatoryReduction in TNF-alpha and IL-6 levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)propanenitrile?

  • Methodology : The synthesis involves sequential diazotization and coupling reactions. For example, diazotization of 2,6-dichloro-4-nitroaniline in sulfuric acid at 18–25°C, followed by coupling with N-cyanoethyl-N-acetoxyethylaniline. Reaction conditions (e.g., pH, temperature, solvent) must be tightly controlled to avoid side products . Alternative routes may use acrylonitrile derivatives and azo precursors under basic conditions .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • Elemental Analysis : Confirm empirical formula (C₁₉H₁₇Cl₂N₅O₄) .
  • Spectroscopy :
  • FT-IR : Identify nitrile (C≡N stretch ~2240 cm⁻¹), azo (N=N stretch ~1500 cm⁻¹), and ester (C=O stretch ~1730 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and acetoxyethyl groups (δ 1.2–4.5 ppm) .
  • HPLC : Monitor purity (>98%) using reverse-phase columns and UV detection at λmax (~450 nm for azo chromophores) .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact its applications?

  • Methodology : The compound is sparingly soluble in ethanol, acetone, and DMF. Solubility tests should be conducted using gradient solvent systems (e.g., DMF/water mixtures) under controlled temperatures. Note that metal ions (Cu²⁺, Fe³⁺) in solvents can alter colorimetric properties, necessitating chelating agents (e.g., EDTA) in dyeing studies .

Advanced Research Questions

Q. What mechanistic insights explain the azo coupling reaction efficiency in synthesizing this compound?

  • Methodology : Kinetic studies using UV-Vis spectroscopy can track the diazonium intermediate's stability. Substituent effects (e.g., electron-withdrawing nitro groups) enhance electrophilicity, accelerating coupling. Computational modeling (DFT) of transition states can predict regioselectivity and optimize reaction conditions .

Q. How do metal ions influence the compound’s photostability and dyeing performance?

  • Methodology : Design accelerated aging experiments under UV light with/without metal ions. Monitor degradation via:

  • UV-Vis Spectroscopy : Track λmax shifts or absorbance loss.
  • Mass Spectrometry : Identify degradation products (e.g., nitroso derivatives).
  • Color Fastness Tests : Compare samples dyed in the presence of EDTA (metal-free) vs. metal-contaminated baths .

Q. Can computational methods predict this compound’s electronic properties for tailored dye design?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to correlate with λmax .
  • Molecular Dynamics (MD) : Simulate interactions with polyester fibers to predict binding affinity and thermal stability .

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